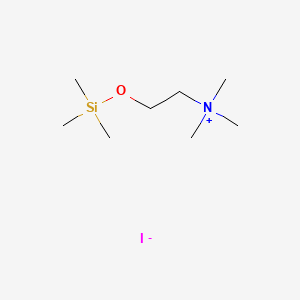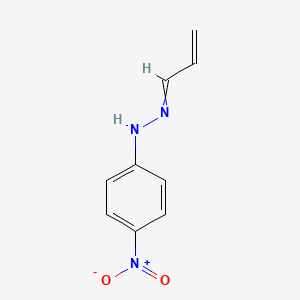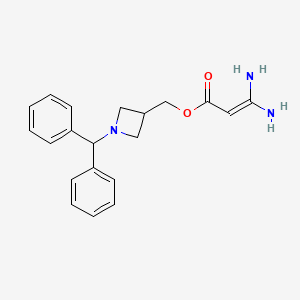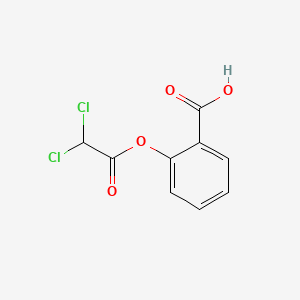
3-Amino-7-chloro-8-methylquinoline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-7-chloro-8-methylquinoline dihydrochloride: is a chemical compound with the molecular formula C10H10ClN2·2HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-7-chloro-8-methylquinoline dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloro-8-methylquinoline.
Amination Reaction: The key step involves the introduction of an amino group at the 3-position of the quinoline ring. This can be achieved through nucleophilic substitution reactions using reagents like ammonia or amines under appropriate conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions:
Oxidation: 3-Amino-7-chloro-8-methylquinoline dihydrochloride can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where the chlorine atom at the 7-position can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents.
Enzyme Inhibitors: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound is explored for its potential in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry:
Material Science: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-Amino-7-chloro-8-methylquinoline dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
- 4-Amino-7-chloro-8-methylquinoline
- 3-Amino-7-methylquinoline dihydrochloride
- 2-Amino-7-chloro-8-methylquinoline
Comparison:
- Structural Differences: The position and type of substituents on the quinoline ring can significantly affect the compound’s properties and reactivity.
- Biological Activity: Small changes in the structure can lead to differences in biological activity, making each compound unique in its potential applications.
- Chemical Reactivity: The presence of different substituents can influence the compound’s reactivity in various chemical reactions.
特性
分子式 |
C10H11Cl3N2 |
|---|---|
分子量 |
265.6 g/mol |
IUPAC名 |
7-chloro-8-methylquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H9ClN2.2ClH/c1-6-9(11)3-2-7-4-8(12)5-13-10(6)7;;/h2-5H,12H2,1H3;2*1H |
InChIキー |
FTBNIGBSGSPZJA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=CC(=CN=C12)N)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


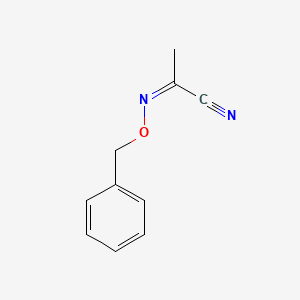
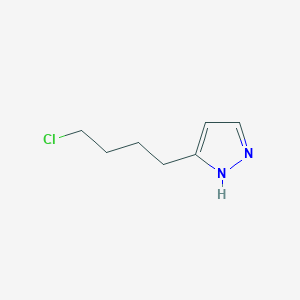
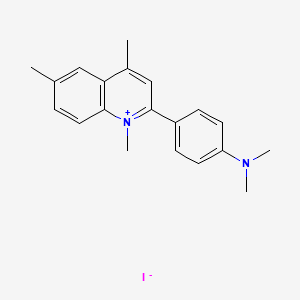

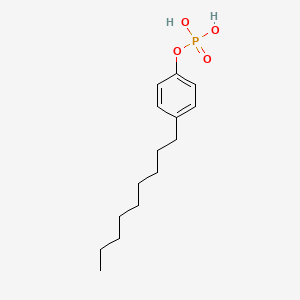
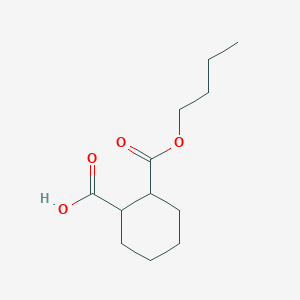
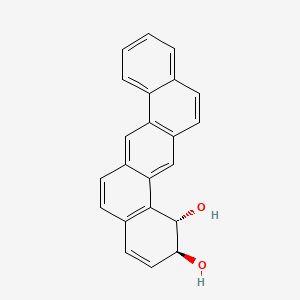
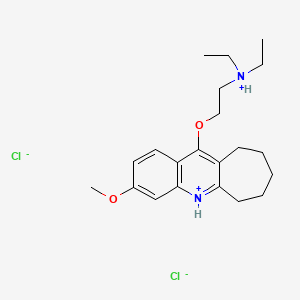
-methanone](/img/structure/B13744928.png)
